2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Description
The compound 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine-carbonitrile derivative characterized by:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- 4-Methoxyphenyl at position 4: Provides electron-donating effects and modulates solubility. 4-Methylpiperazinyl at position 6: A basic moiety that improves aqueous solubility and bioavailability. Carbonitrile at position 5: A polar group influencing electronic properties and hydrogen bonding.
Its synthesis likely involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., coupling of chloropyrimidine intermediates with amines) .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-28-10-12-29(13-11-28)23-20(15-25)21(16-6-8-19(30-2)9-7-16)26-22(27-23)17-4-3-5-18(24)14-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOCZWZKFITPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Piperazine ring incorporation: The 4-methylpiperazin-1-yl group can be introduced via a substitution reaction with a suitable piperazine derivative.
Final modifications: The nitrile group is often introduced in the final steps through cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or continuous flow synthesis: Depending on the scale of production.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Hydrolysis conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile exhibits notable cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in human cancer cells through the activation of specific signaling pathways associated with cell death .
Antidepressant Effects
The compound has also been investigated for its potential antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may modulate serotonergic activity in the brain, thereby offering therapeutic benefits for mood disorders .
Inhibition of Enzymatic Activity
In vitro studies have shown that this pyrimidine derivative can inhibit certain enzymes linked to metabolic disorders. For example, it has been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This inhibition could have implications for treating conditions such as obesity and type 2 diabetes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing potential side effects. Modifications to the phenyl and piperazine rings have been explored to enhance bioactivity. For example, substituents on the phenyl rings can significantly influence the compound's potency against specific targets .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antidepressant Potential
A pharmacological evaluation conducted by a team at a leading university explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting further investigation into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrimidine-carbonitrile derivatives:
Key Structural Differences and Implications
Substituent Effects: Piperazine vs. Morpholine: The target compound’s 4-methylpiperazine (pKa ~8.5) offers higher basicity and solubility compared to morpholine (pKa ~5.5) in , which may affect membrane permeability. Chloro vs. Fluoro: The 3-chlorophenyl group in the target compound provides moderate lipophilicity, while the 3-fluoro substituent in increases electronegativity and metabolic stability. Carbonitrile vs. Oxo: The carbonitrile group in the target compound participates in hydrogen bonding, whereas the 6-oxo group in may facilitate keto-enol tautomerism, altering binding modes.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where chloropyrimidine intermediates react with amines (e.g., 4-methylpiperazine) under acidic conditions.
- In contrast, employs Vilsmeier-Haack formylation to introduce β-chloroenaldehyde groups, showcasing divergent strategies for functionalization.
The 4-methoxyphenyl group in the target compound mirrors substituents in , which are associated with enhanced receptor affinity in antidiabetic agents.
Research Findings and Data Tables
Structural Data from Crystallography (Selected Compounds)
Biological Activity
2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological properties. The presence of a chlorophenyl group and a methoxyphenyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit growth inhibition across multiple cancer cell lines. A notable study reported a mean growth inhibition (GI%) of approximately 43.9% across 56 different cell lines, indicating broad-spectrum anticancer activity .
The mechanism behind its anticancer activity involves inhibition of key kinases, specifically CDK2 and TRKA. In vitro studies demonstrated that the compound possesses an IC50 range of 0.09–1.58 µM against CDK2 and 0.23–1.59 µM against TRKA, showcasing its potency as a dual inhibitor .
Cytotoxicity Studies
Cytotoxicity assessments against renal carcinoma cell lines revealed that the compound causes significant cell cycle arrest, particularly in the G0–G1 phase, leading to increased apoptosis rates. The IC50 values for cytotoxic effects were recorded at 11.70 µM and 19.92 µM for selected derivatives, demonstrating its efficacy compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The structural modifications of the compound play a crucial role in enhancing its biological activity. The introduction of various substituents on the pyrimidine ring has been systematically studied to optimize its interaction with target proteins.
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances binding affinity |
| Methoxyphenyl | Increases solubility and bioavailability |
| Methylpiperazine | Improves selectivity towards cancer cells |
Case Studies
- In Vitro Anticancer Evaluation : A study involving the compound showed promising results in inhibiting the proliferation of cancer cells, with specific focus on renal carcinoma models .
- Kinase Inhibition Studies : Detailed molecular docking simulations confirmed that the compound binds effectively to CDK2 and TRKA active sites, similar to established inhibitors like milciclib .
- Synergistic Effects : Further investigations into combination therapies revealed that this compound exhibits synergistic effects when used alongside traditional chemotherapeutics like cisplatin, enhancing overall therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(3-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile, and how can purity be optimized?
- Answer : The synthesis involves multi-step reactions, including condensation of aromatic aldehydes, thioureas, and acetoacetate derivatives under Biginelli-like conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1:1 molar ratio of aldehyde, thiourea, and ketone derivatives to minimize byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) .
- Safety : Use inert atmosphere (N₂/Ar) for reactions involving chlorinated intermediates to prevent decomposition .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Answer : A combination of techniques is required:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methyl at δ 2.3 ppm) .
- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation (e.g., dihedral angles between pyrimidine and chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Answer :
- Quantum calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and predict regioselectivity in nucleophilic substitutions .
- Reaction path sampling : Combine with experimental data to identify energy barriers (e.g., for piperazine ring functionalization) .
- Example : A study on similar pyrimidines used DFT to predict activation energies for methoxy group substitution, reducing experimental trials by 40% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Data normalization : Apply IC₅₀ values relative to a reference inhibitor (e.g., for kinase inhibition studies) .
- Meta-analysis : Use multivariate regression to identify confounding variables (e.g., pH, temperature) in conflicting cytotoxicity reports .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). For example, a study achieved 82% yield at 100°C with 10 mol% Pd(OAc)₂ .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dechlorinated byproducts) and adjust reaction conditions .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing the compound’s stability under varying storage conditions?
- Answer :
- Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Degradation pathways : Identify hydrolysis of the nitrile group (-CN) to amide (-CONH₂) under high humidity .
- Stabilizers : Add desiccants (silica gel) or antioxidants (BHT) for long-term storage .
Q. How can researchers validate the compound’s selectivity in multi-target pharmacological studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
